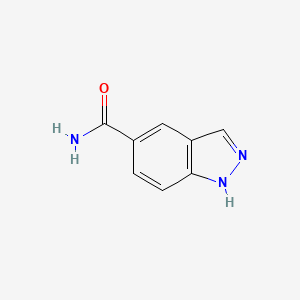

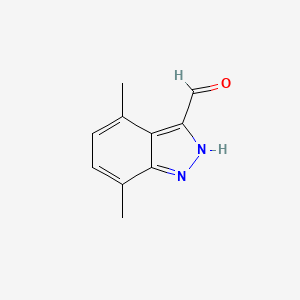

1H-indazole-5-carboxamide

Overview

Description

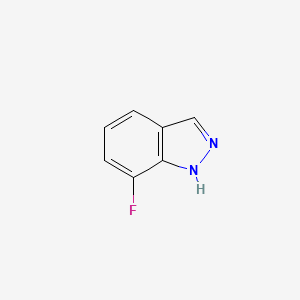

1H-Indazole-5-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Mechanism of Action

Target of Action

1H-indazole-5-carboxamide is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been known to interact with various enzymes and proteins, inhibiting their activity .

Mode of Action

It is known that the presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling allows the simultaneous exploration of more targets of action with kinases, increasing the activity possibilities and exploring the effect of different substituents on the biological activity of the compounds .

Biochemical Pathways

Indazole derivatives have been reported to have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that this compound may affect multiple biochemical pathways related to these biological activities.

Pharmacokinetics

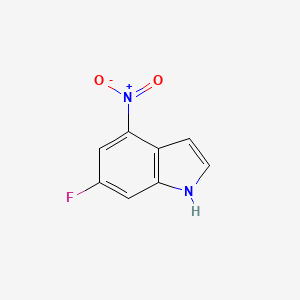

It has been suggested that n-(3,4-difluorophenyl)-1h-indazole-5-carboxamide, a derivative of this compound, combines high potency and selectivity with superior physicochemical properties

Result of Action

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner

Action Environment

The synthesis of indazoles, including this compound, has been carried out under various conditions, including catalyst- and solvent-free conditions

Biochemical Analysis

Biochemical Properties

1H-indazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several enzymes, including phosphoinositide 3-kinase (PI3K) and monoamine oxidase (MAO) . The interaction with PI3K is particularly noteworthy as it inhibits the enzyme’s activity, which is essential for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound forms hydrogen bonds with the active sites of these enzymes, stabilizing the enzyme-inhibitor complex and enhancing its inhibitory effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis . This compound influences cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can reduce cancer cell viability and promote programmed cell death. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes like PI3K and MAO, inhibiting their activity . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells . These effects are consistent over time, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . This enzyme catalyzes the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell . Additionally, the compound can influence the activity of other metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and effectiveness. For instance, its accumulation in the nucleus can enhance its ability to modulate gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments. For example, phosphorylation of the compound can enhance its nuclear localization, allowing it to interact with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carboxamide can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl-N-tosylhydrazones . Additionally, metal-free reactions, such as the condensation of ortho-fluorobenzaldehydes with hydrazine, have been reported .

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indazole ring, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1H-Indazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

- 1H-Indazole-3-carboxamide

- 2H-Indazole-5-carboxamide

- 1H-Indole-5-carboxamide

Comparison: 1H-Indazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For example, 1H-indazole-3-carboxamide may exhibit different enzyme inhibition profiles, while 2H-indazole-5-carboxamide might have varied pharmacokinetic properties .

Properties

IUPAC Name |

1H-indazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEKRIQAHZLSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620990 | |

| Record name | 1H-Indazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478829-34-4 | |

| Record name | 1H-Indazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1H-indazole-5-carboxamide derivatives interact with TTK and what are the downstream effects?

A1: 1H-indazole-5-carboxamides, specifically those with modifications at the 3- and 4-position of the phenyl ring, have been identified as potent inhibitors of tyrosine threonine kinase (TTK). [] These compounds bind to the ATP-binding site of TTK, effectively blocking its kinase activity. [] TTK plays a crucial role in cell cycle regulation, particularly in the spindle assembly checkpoint, and its inhibition leads to disruption of mitotic progression and ultimately, cancer cell death. []

Q2: What makes this compound derivatives particularly interesting as MAO-B inhibitors?

A2: Research has demonstrated that both 1H-indazole-5-carboxamides and closely related 1H-indole-5-carboxamides act as highly potent, selective, competitive, and reversible inhibitors of MAO-B. [] These compounds exhibit subnanomolar potency, surpassing many known MAO-B inhibitors. Their small molecular size, combined with high potency and selectivity, makes them attractive candidates for further development. [] Computational docking studies have provided insights into their specific interactions within the MAO-B binding site, further supporting their potential as therapeutic agents. []

Q3: How does the structure of this compound derivatives impact their activity and selectivity for TTK and MAO-B?

A3: Structure-activity relationship (SAR) studies have been crucial in understanding how specific structural modifications influence the potency and selectivity of 1H-indazole-5-carboxamides. For TTK inhibition, replacing the polar 3-sulfonamide group with less polar substituents and introducing heterocyclic groups at the 4-position of the phenyl ring significantly improved potency and pharmacokinetic properties. [] This led to the identification of compounds with enhanced oral bioavailability and lower off-target activity. [] For MAO-B inhibition, modifications of the substituents on the indazole or indole ring, as well as the nature of the linker connecting the aromatic rings, significantly influenced potency and selectivity. [] Replacing the carboxamide linker with a methanimine spacer resulted in a new class of highly potent and selective MAO-B inhibitors. []

Q4: What in vitro and in vivo studies have been conducted to assess the efficacy of this compound derivatives as anticancer agents?

A4: Promising this compound derivatives have demonstrated significant anticancer activity in preclinical studies. [] In vitro assays using HCT116 colorectal cancer cells showed that these compounds effectively inhibit cell growth at submicromolar concentrations. [] Furthermore, in vivo studies using mouse xenograft models of human cancer have validated the efficacy of orally administered this compound derivatives in suppressing tumor growth. [] One specific compound, CFI-401870 (compound 75 in the referenced study), exhibited a phenotype consistent with TTK RNAi, highlighting its on-target activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)